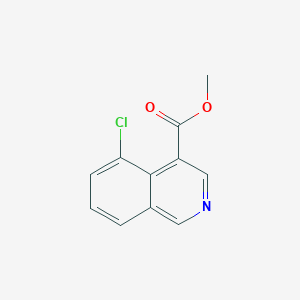![molecular formula C16H21NO3 B8386955 benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate](/img/structure/B8386955.png)
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is characterized by the presence of a benzyl group, a trans-4-acetylcyclohexyl group, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (trans-4-acetylcyclohexyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with trans-4-acetylcyclohexylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of benzyl (trans-4-acetylcyclohexyl)carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using large-scale chromatographic techniques or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzyl (trans-4-acetylcyclohexyl)carbamate derivatives with oxidized functional groups.
Reduction: Formation of benzyl (trans-4-hydroxycyclohexyl)carbamate.
Substitution: Formation of substituted benzyl (trans-4-acetylcyclohexyl)carbamate derivatives.
Applications De Recherche Scientifique
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl (trans-4-acetylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase and proteases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protecting group properties.
trans-4-Acetylcyclohexyl carbamate: Lacks the benzyl group but retains the acetylcyclohexyl moiety.
N-Benzyl-N-methyl carbamate: Contains a methyl group instead of the acetylcyclohexyl group.
Uniqueness
benzyl N-[(1r,4r)-4-acetylcyclohexyl]carbamate is unique due to the presence of both the benzyl and trans-4-acetylcyclohexyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
benzyl N-(4-acetylcyclohexyl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3,(H,17,19) |
Clé InChI |
NEDBCRHRSXAISM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


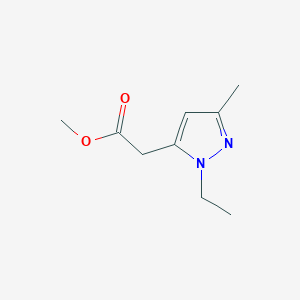
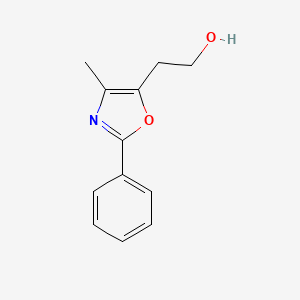
![[2-(4-Trifluoromethyl-phenyl)-pyridin-4-yl]methylamine](/img/structure/B8386891.png)
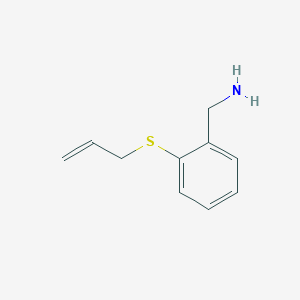
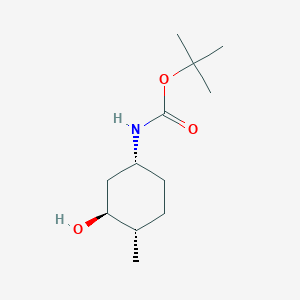
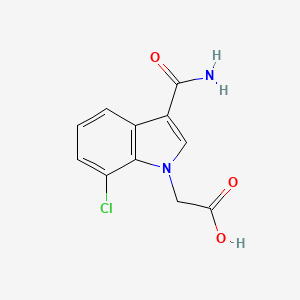
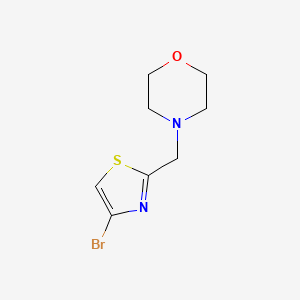
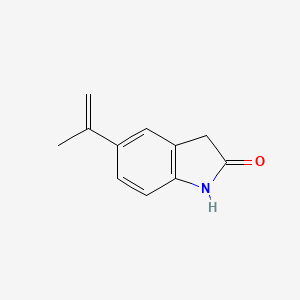
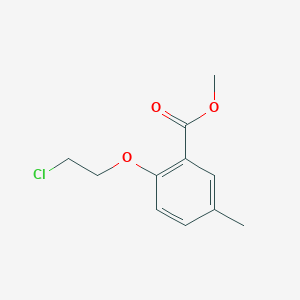
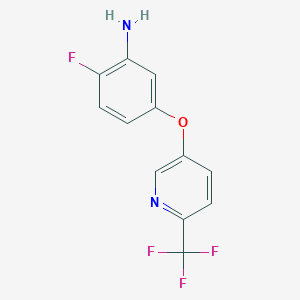
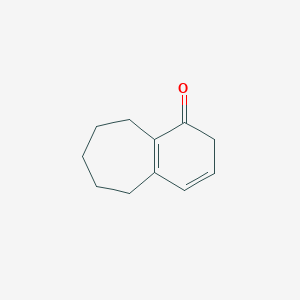
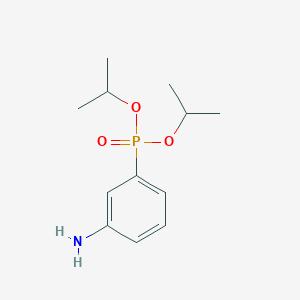
![1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazol-6-amine](/img/structure/B8386968.png)
